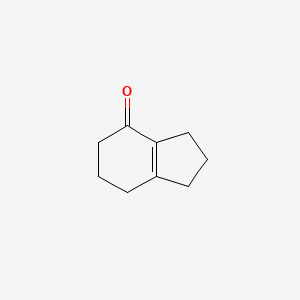
1,2,3,5,6,7-Hexahydro-inden-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a synthetic musk fragrance compound used in personal care products and can be found in the environment and the human body . This compound is known for its musky, floral scent and is widely used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,5,6,7-Hexahydro-inden-4-one can be synthesized through several methods:
Acid-Catalyzed Reaction: The compound can be synthesized by reacting indanone with methyl ethyl ketone under acidic conditions to form methyl ketone of indanone.
Industrial Production: Industrially, this compound is produced using pentamethylindan as a raw material. The process involves selective hydrogenation using Raney nickel as a catalyst to first produce tetrahydropentamethylindan.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,6,7-Hexahydro-inden-4-one undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the compound to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, glacial acetic acid.
Reducing Agents: Hydrogen gas, Raney nickel catalyst.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation Products: Corresponding ketones.
Reduction Products: Saturated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexahydro-inden-4-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the production of various organic compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the fragrance industry as a synthetic musk fragrance in personal care products.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-Hexahydro-inden-4-one involves its interaction with olfactory receptors in the human body, leading to the perception of its musky, floral scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response.
Comparación Con Compuestos Similares
1,2,3,5,6,7-Hexahydro-inden-4-one can be compared with other similar compounds:
1,4,5,6,7,7a-Hexahydroinden-2-one: Similar in structure but differs in the position of the ketone group.
6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone: Another synthetic musk fragrance with a similar structure but different functional groups.
Uniqueness
Propiedades
Número CAS |
22118-01-0 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydroinden-4-one |
InChI |
InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-6H2 |
Clave InChI |
UXSWKQVGKDBMOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


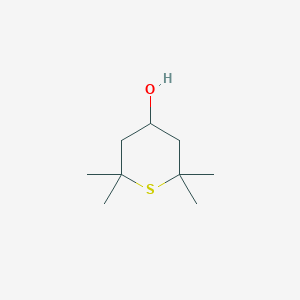
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
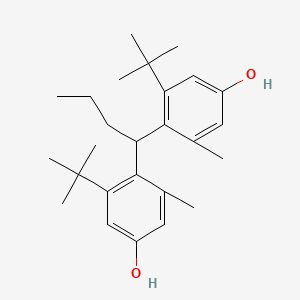
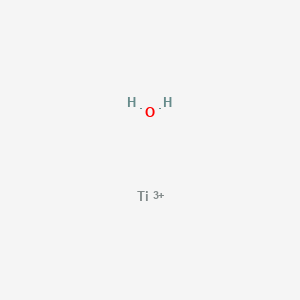
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

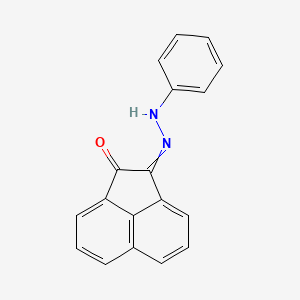
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
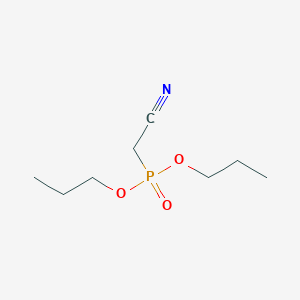
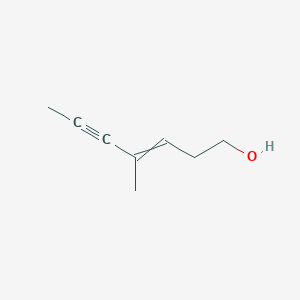
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
